![molecular formula C19H23ClINO B4096226 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4096226.png)
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
描述
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, a phenoxypropyl side chain, and an iodine substituent, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
The phenoxypropyl side chain can be introduced via a nucleophilic substitution reaction. The 2-iodo-4-methylphenol is first synthesized through iodination of 4-methylphenol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form the phenoxypropyl group.
Finally, the phenoxypropyl group is attached to the isoquinoline core through a nucleophilic substitution reaction, resulting in the formation of the target compound. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine substituent allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The iodine substituent and isoquinoline core allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-[3-(2-bromo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
- 2-[3-(2-chloro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
- 2-[3-(2-fluoro-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Uniqueness
The presence of the iodine substituent in 2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride imparts unique reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[3-(2-iodo-4-methylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO.ClH/c1-15-7-8-19(18(20)13-15)22-12-4-10-21-11-9-16-5-2-3-6-17(16)14-21;/h2-3,5-8,13H,4,9-12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXVXXSFIUTBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCC3=CC=CC=C3C2)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4096158.png)
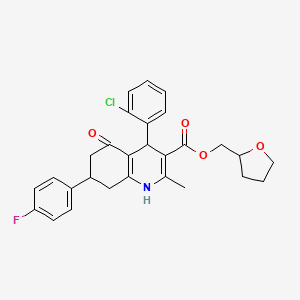
![3-(1-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B4096164.png)
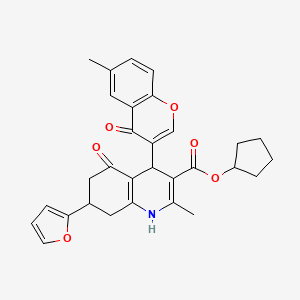
![1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4096166.png)
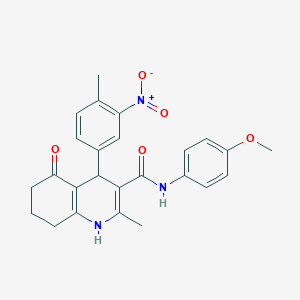
![3,3'-[(2,4,5-trimethoxyphenyl)methylene]bis(1-methyl-1H-indole)](/img/structure/B4096175.png)
![[2-(2-isopropoxyphenoxy)ethyl]methylamine oxalate](/img/structure/B4096177.png)
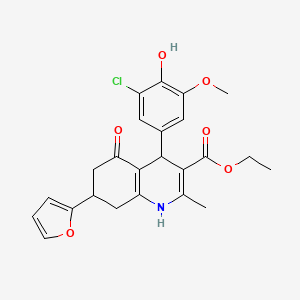
![Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B4096206.png)
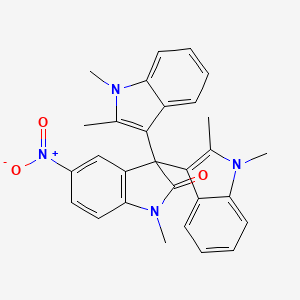
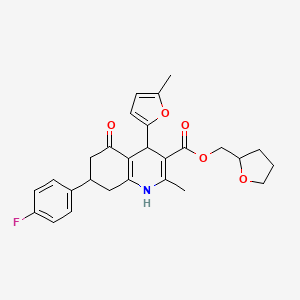
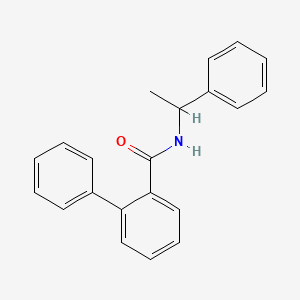
![1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4096246.png)
